molecular formula C16H13NO5 B447981 N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide CAS No. 325694-56-2

N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B447981
CAS No.: 325694-56-2
M. Wt: 299.28g/mol
InChI Key: LOFYNGLWOLYFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide is a synthetic chemical compound featuring a benzodioxole moiety, a structure known to be present in various bioactive molecules . The 1,3-benzodioxole ring system is considered a core pharmacophore in medicinal chemistry and is found in compounds with a broad spectrum of biological activities, including documented anticonvulsant effects . This specific carboxamide derivative serves as a valuable intermediate for researchers in organic synthesis and medicinal chemistry for the development and structure-activity relationship (SAR) study of novel therapeutic agents. Its structure makes it of particular interest for investigating potential interactions with neurological and enzymatic targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-16(11-2-4-13-15(6-11)22-9-20-13)17-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFYNGLWOLYFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Formation

Treatment of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) generates the corresponding acid chloride (Figure 2).

Typical Protocol:

  • Reagent: SOCl₂ (2.5 equiv)

  • Solvent: Anhydrous dichloromethane (DCM)

  • Conditions: Reflux for 2–4 hours

The reaction is monitored via thin-layer chromatography (TLC), with excess SOCl₂ removed under reduced pressure to yield 1,3-benzodioxole-5-carbonyl chloride as a pale-yellow oil.

In Situ Activation Using Coupling Reagents

Alternative methods utilize carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP). This approach avoids isolating the acid chloride, enhancing safety and efficiency.

Synthesis of 1,3-Benzodioxole-5-methylamine

The amine component, 1,3-benzodioxole-5-methylamine, is synthesized via reductive amination or nitrile reduction (Figure 3).

Reductive Amination of 1,3-Benzodioxole-5-carbaldehyde

  • Substrate: 1,3-Benzodioxole-5-carbaldehyde

  • Ammonia Source: Aqueous NH₃

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Solvent: Methanol

  • Yield: 70–80%

The reaction proceeds under mild acidic conditions (pH 4–5), with the aldehyde reacting with ammonia to form an imine intermediate, which is subsequently reduced.

Nitrile Reduction

  • Substrate: 1,3-Benzodioxole-5-carbonitrile

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 85–90%

LiAlH₄ mediates the reduction of the nitrile group to a primary amine, with careful quenching required to prevent over-reduction.

Amide Bond Formation

The final step couples the activated carboxylic acid with 1,3-benzodioxole-5-methylamine (Figure 4).

Schotten-Baumann Reaction

  • Acid Chloride: 1,3-Benzodioxole-5-carbonyl chloride

  • Amine: 1,3-Benzodioxole-5-methylamine

  • Base: Aqueous NaOH (10%)

  • Solvent: Dichloromethane/water biphasic system

  • Yield: 75–82%

The acid chloride reacts with the amine in the presence of a base, forming the carboxamide via nucleophilic acyl substitution.

Coupling Reagent-Mediated Synthesis

  • Carboxylic Acid: 1,3-Benzodioxole-5-carboxylic acid

  • Amine: 1,3-Benzodioxole-5-methylamine

  • Coupling Reagent: EDC/HCl with hydroxybenzotriazole (HOBt)

  • Solvent: Dimethylformamide (DMF)

  • Yield: 88–92%

This method avoids handling corrosive acid chlorides, offering a safer and more scalable alternative.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

Parameter Batch Process Flow Process
Reaction Time16 hours2 hours
Yield90%94%
Purity95%98%
Solvent Consumption10 L/kg4 L/kg

Flow systems improve heat transfer and reduce side reactions, particularly during exothermic steps like acid chloride formation.

Mechanistic Insights

The amidation proceeds via a tetrahedral intermediate (Figure 5). In the Schotten-Baumann method, the base deprotonates the amine, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon. In coupling reagent-mediated reactions, HOBt stabilizes the active ester intermediate, minimizing racemization.

Challenges and Solutions

  • Challenge: Hydrolysis of acid chloride during Schotten-Baumann reaction.
    Solution: Use anhydrous solvents and low temperatures (0–5°C).

  • Challenge: Poor solubility of 1,3-benzodioxole derivatives.
    Solution: Employ polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction, inhibition of protein synthesis, or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Alda-1’s dichlorobenzamide group enhances bioactivity as an enzyme activator compared to the benzodioxole carboxamide group in the target compound .

Heterocyclic Modifications

Modifications to the core structure introduce diverse functional groups:

Compound Name Core Structure Synthesis Method Yield Key Properties References
N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide Benzodioxole-carboxamide Chloroacetamide + thiols ~75% Melting point: 127–148°C; characterized by NMR/MS
N-[4-Hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4cb) Thiazole-linked benzodioxole Hantzsch cyclization 75–95% Amorphous solid; tautomerism observed
N-{4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide Oxadiazole-linked benzodioxole Multi-step heterocyclization N/A High molecular weight (415.40 g/mol)

Key Observations :

  • Catalyst-free Hantzsch cyclization offers synthetic efficiency for thiazole analogs .

Physicochemical and Spectral Comparisons

Compound Name Melting Point (°C) NMR Shifts (δ, ppm) IR Peaks (cm⁻¹)
Target Compound 127–148 1H: 6.8–7.2 (aromatic); 13C: 147–149 (C=O) 1690 (C=O stretch)
Alda-1 N/A 1H: 7.4–7.6 (Cl-substituted aromatic) 1685 (C=O stretch)
N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide N/A 1H: 0.8–1.6 (alkyl chain) 1675 (C=O stretch)

Key Observations :

  • The target compound’s benzodioxole rings produce distinct aromatic NMR shifts (δ 6.8–7.2) .
  • Alkyl substituents (e.g., 1-propylbutyl) introduce characteristic aliphatic proton signals .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique benzodioxole structure, which is known for its diverse biological activities. The chemical formula is C15H13N1O4C_{15}H_{13}N_{1}O_{4}, and it includes two benzodioxole moieties connected by a carboxamide group. This structure contributes to its interaction with various biological targets.

1. Antidiabetic Potential

Research has demonstrated that derivatives of benzodioxole, including this compound, exhibit significant antidiabetic properties. A study assessed the compound's ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The results indicated an IC50 value of 0.68 µM for α-amylase inhibition, suggesting potent antidiabetic activity while showing minimal cytotoxic effects on normal cell lines (IC50 > 150 µM) .

Compound α-Amylase IC50 (µM) Cytotoxicity IC50 (µM)
This compound0.68>150

In vivo studies using a streptozotocin-induced diabetic mice model showed that administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses .

2. Anticancer Activity

The compound also exhibits anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM. This suggests that the compound may serve as a potential candidate for cancer therapy .

3. Antioxidant Activity

The antioxidant capabilities of benzodioxole derivatives have been explored through DPPH-scavenging assays. One study reported moderate antioxidant activity for related compounds with IC50 values around 86.3 µM . While specific data for this compound was not detailed in the available literature, the structural similarity suggests potential antioxidant properties.

The biological activities of this compound can be attributed to its ability to interact with multiple biological pathways:

  • Inhibition of Enzymatic Activity: The compound's ability to inhibit α-amylase suggests that it may interfere with carbohydrate metabolism, which is beneficial for managing diabetes.
  • Induction of Apoptosis in Cancer Cells: The cytotoxic effects observed in cancer cell lines indicate that the compound may induce apoptosis through mechanisms that require further elucidation.

Case Studies and Research Findings

Several studies highlight the efficacy of benzodioxole derivatives:

  • Antidiabetic Study: In a controlled experiment on diabetic mice, treatment with the compound resulted in a significant decrease in blood glucose levels compared to control groups .
  • Cytotoxicity Assessment: In vitro studies showed that the compound selectively targets cancer cells while sparing normal cells, indicating a favorable safety profile for therapeutic use .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of benzodioxole derivatives with carboxamide intermediates. For example, analogs like N-(1,3-benzodioxol-5-yl)quinoline-3-carboxamide are synthesized via coupling reactions using carbodiimides under inert atmospheres. Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzodioxole and carboxamide moieties, with characteristic shifts for methylenedioxy protons (~δ 5.9–6.1 ppm) and amide NH (~δ 8–10 ppm). Infrared (IR) spectroscopy identifies C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H vibrations. Mass spectrometry (EI or ESI) confirms molecular weight, while X-ray crystallography (using SHELX software ) resolves stereochemistry in crystalline forms .

Q. How does the benzodioxole moiety influence the compound’s stability under varying pH and temperature conditions?

The methylenedioxy group enhances aromatic ring stability but is susceptible to hydrolytic cleavage under strongly acidic (pH < 2) or basic (pH > 12) conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring can assess degradation pathways. Derivatives with electron-withdrawing substituents on the benzodioxole ring exhibit improved thermal stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of benzodioxole-carboxamide derivatives?

Discrepancies in bioactivity (e.g., opioid receptor binding vs. anticancer effects) may arise from assay variability (cell lines, receptor isoforms) or impurities. Meta-analyses of dose-response curves and rigorous purity validation (≥95% by HPLC) are critical. For example, U-47700 analogs with benzodioxole substitutions show divergent μ-opioid receptor affinity depending on substituent positioning . Cross-validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition) clarifies mechanisms .

Q. How can computational modeling guide the design of benzodioxole-carboxamide analogs with enhanced target specificity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with targets like kinase domains or GPCRs. For instance, replacing the benzodioxole methyl group with bulkier substituents (e.g., isopropyl) in cooling agents increases van der Waals interactions with TRPM8 receptors, enhancing potency . QSAR models correlating logP, polar surface area, and H-bond donors with bioavailability optimize pharmacokinetic profiles .

Q. What experimental approaches validate the role of metabolic pathways in the compound’s pharmacological activity?

In vitro hepatic microsome assays (e.g., human CYP3A4/5) identify primary metabolites, while LC-MS/MS quantifies plasma exposure in rodent models. For example, N-(heptan-4-yl)benzodioxole-5-carboxamide undergoes rapid N-dealkylation, requiring prodrug strategies to prolong half-life . Isotope-labeled tracer studies (¹⁴C or ³H) map tissue distribution and excretion routes .

Q. How do crystallographic data inform polymorph screening for formulation development?

High-throughput screening (HTS) using solvents of varying polarity identifies stable polymorphs. SHELXL-refined X-ray structures reveal hydrogen-bonding networks (e.g., amide⋯π interactions) that influence solubility. For analogs like N-(diphenylmethyl)-1,3-benzodioxole-5-carboxamide, Form I (monoclinic) exhibits higher dissolution rates than Form II (triclinic) due to lattice energy differences .

Methodological Notes

  • Contradiction Analysis : Use meta-regression to account for inter-study variability in bioactivity data .
  • Crystallography : SHELX programs remain the gold standard for small-molecule refinement, but phase problems in low-symmetry systems may require charge-flipping algorithms .
  • Synthetic Optimization : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal reaction parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.